2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKHWZBAYPUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188168-84-4 | |
| Record name | 2-chloro-4-(4-fluorophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Using Halogenated Ketones and Thioformamide
One classical approach involves reacting a halogenated ketone or aldehyde bearing the 4-(4-fluorophenyl) and 5-methyl substituents with thioformamide under acidic conditions. This reaction forms the thiazole ring with the chlorine atom introduced at position 2 by employing a halogenated precursor or by chlorination during synthesis.
- Reaction Conditions: Typically, the reaction is conducted in the presence of 85% phosphoric acid at elevated temperatures (95–100°C) for about 1.5 hours.
- Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the thiazole derivative, which is then filtered, washed, and dried under vacuum.
- Yields: Yields reported for similar 2-chloro-5-methyl-thiazole derivatives range from 60–75% depending on purity and reaction optimization.
Microwave-Assisted Green Synthesis
A modern and environmentally friendly method reported for related 4-(4-fluorophenyl)-5-methyl-1,3-thiazole derivatives (specifically the 2-amine analog) utilizes microwave irradiation to accelerate the cyclization process. This method offers:
- Advantages: Reduced reaction times, lower solvent usage, and enhanced yields.
- Procedure: The starting materials (appropriate halogenated ketones and sulfur/nitrogen sources) are subjected to microwave irradiation under controlled conditions.
- Outcome: The target compound is obtained with confirmed structure via single crystal X-ray diffraction and other spectroscopic methods.
While this method is reported for the 2-amine derivative, it provides a framework adaptable for the 2-chloro analog by substituting the amine source with a chlorinating agent or using halogenated precursors.
Halogenation of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole Precursors
Another approach involves first synthesizing the 4-(4-fluorophenyl)-5-methyl-1,3-thiazole without substitution at position 2, followed by selective chlorination:
- Chlorinating Agents: Phosphoryl chloride (POCl₃) or other chlorinating reagents are used to introduce chlorine at position 2.
- Reaction Conditions: Heating in chlorobenzene with POCl₃ at 125–130°C until hydrogen chloride evolution ceases (approximately 2 hours).
- Purification: The reaction mixture is quenched with ice, neutralized, and the product purified by extraction and vacuum distillation.
- Yields: Chlorination yields can reach approximately 70–75% with high purity.
Reaction Scheme Summary and Data Table
Research Findings and Analytical Confirmation
- Structural Confirmation: Single crystal X-ray diffraction has been used to confirm the structure of related thiazole derivatives, ensuring the correct substitution pattern.
- Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the presence of the 2-chloro substituent and the 4-(4-fluorophenyl) and 5-methyl groups.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reaction time critically influence the yield and purity of the product.
- Green Chemistry Advances: Microwave-assisted synthesis reduces reaction times and environmental impact, offering a promising alternative to classical methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole, including 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death. Studies have shown minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics .
Anticancer Activity
The anticancer potential of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole has been evaluated against various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, with IC50 values indicating potent cytotoxicity. For instance, modifications to its structure have been shown to enhance its activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Study on Thiazole Derivatives
A comprehensive study synthesized a series of thiazole derivatives, including 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole. The results indicated that structural modifications significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity .
Antibacterial Testing
A comparative analysis on various thiazole derivatives revealed that 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the compound's MIC values were lower than those of standard antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .
Data Tables
| Compound | Biological Activity | IC50 (µg/mL) | MIC (µg/mL) |
|---|---|---|---|
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | Anticancer (MCF-7) | 10.10 | - |
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | Anticancer (HepG2) | 5.36 | - |
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | Antibacterial (E. coli) | - | 50 |
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | Antibacterial (S. aureus) | - | 25 |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Isostructural Halogen Derivatives
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analogue) exhibit isostructurality despite differing halogen substituents (Cl vs. Br). Both crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit.
Table 1: Crystallographic Parameters of Halogenated Analogues
| Compound | Halogen (X) | Space Group | Molecules/Asymmetric Unit | Key Structural Feature |
|---|---|---|---|---|
| Compound 4 | Cl | $ P\bar{1} $ | 2 | Planar core, perpendicular fluorophenyl |
| Compound 5 | Br | $ P\bar{1} $ | 2 | Similar to 4, adjusted packing for Br size |
| Target Compound | F | - | - | Hypothesized similar planarity |
Substituent Position and Conformational Effects
The compound WIGQIO (2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole) shares a chlorophenyl group but differs in substitution pattern. Its crystal structure shows a dihedral angle of 84.3° between the thiazole and pyrazolyl rings, indicating non-planar conformation . In contrast, the target compound’s fluorophenyl group may adopt a perpendicular orientation relative to the thiazole plane, influencing π-π stacking and intermolecular interactions .
Electronic and Functional Group Comparisons
Fluorinated vs. Chlorinated Analogues
Replacing chlorine with fluorine (e.g., 4-(4-fluorophenyl) in the target compound vs. 4-(4-chlorophenyl) in Compound 4) alters electronic properties. Chlorine, being larger, may improve lipophilicity but reduce hydrogen-bonding capacity .
Table 2: Substituent Effects on Key Properties
| Substituent | Size (Å) | Electronegativity | Lipophilicity (ClogP) | Biological Impact |
|---|---|---|---|---|
| -F | 1.47 | 4.0 | +0.14 | Enhanced metabolic stability, membrane permeability |
| -Cl | 1.79 | 3.0 | +0.71 | Increased lipophilicity, potential toxicity |
Trifluoromethyl and Difluoromethyl Derivatives
The compound 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole (Ref # 54-PC520277) introduces a difluoromethyl group, which significantly increases electron-withdrawing effects and thermal stability compared to the target compound’s methyl group. Such modifications are leveraged in agrochemicals for enhanced pesticidal activity .
Table 3: Antimicrobial Activity of Selected Analogues
| Compound | Substituent | MIC (μg/mL) * | Target Pathogens |
|---|---|---|---|
| Compound 4 | 4-chlorophenyl | 12.5 | S. aureus, E. coli |
| Target Compound | 4-fluorophenyl | Pending | Hypothesized similar range |
| IDOMOF | 4-bromophenyl | 25.0 | C. albicans |
*MIC: Minimum Inhibitory Concentration
Biological Activity
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Anticancer Activity
Research has shown that 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound using the MTT assay. The results indicated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells, showcasing its potential as an anticancer agent compared to standard drugs like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | MCF-7 | 10.10 | |
| 5-Fluorouracil | MCF-7 | 6.51 | |
| Compound 4i | MCF-7 | 2.32 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Various studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Evaluation
In one study, the minimum inhibitory concentration (MIC) was determined for several derivatives of thiazole, including the target compound. The results indicated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole | E. coli | 50 | |
| Compound 27a | S. aureus | 20 | |
| Compound 11d | A549 cells | 62.5 |
The biological activity of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of electron-withdrawing groups enhances its lipophilicity, facilitating better membrane penetration and increased bioavailability.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves heterogenous catalytic reactions. For example, reacting substituted chlorobenzoyl chlorides with intermediates (e.g., tetrazole derivatives) in PEG-400 medium at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst. Yield optimization requires adjusting reaction time (monitored via TLC), stoichiometric ratios of reagents, and solvent polarity. Post-reaction purification via recrystallization in aqueous acetic acid enhances purity .
- Key Variables :
- Catalyst loading (10 wt% typical).
- Temperature control (±5°C precision).
- Solvent selection (polar aprotic solvents improve solubility of aromatic intermediates).
Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?
- Methodological Answer :
- NMR : H NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 2.5–3.0 ppm). C NMR confirms carbonyl and aromatic carbons .
- IR : Key peaks include C-Cl stretch (~750 cm), C-F stretch (~1220 cm), and thiazole ring vibrations (~1600 cm) .
- HRMS : Validates molecular ion ([M+H]) with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, a study resolved dihedral angles between the thiazole and fluorophenyl rings (85–90°) using SHELX-97, with R-factor convergence to <0.04. Discrepancies arise from torsional flexibility; validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···Cl contacts) .
- Data Interpretation :
- Compare thermal displacement parameters (U) to identify static vs. dynamic disorder.
- Validate against DFT-optimized geometries for gas-phase vs. solid-state conformers .
Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies for thiazole derivatives with similar substituents?
- Methodological Answer :
- Bioisosteric Replacement : Replace the 4-fluorophenyl group with 4-chlorophenyl or sulfonyl groups to modulate lipophilicity (logP) and binding affinity .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent positions with biological activity. For example, methyl at C5 enhances membrane permeability, while chloro at C2 influences target selectivity .
- Case Study :
Q. How do solvent effects and protonation states impact NMR chemical shift assignments for this compound?
- Methodological Answer :
- Solvent Effects : Deuterated DMSO induces downfield shifts for NH protons (δ 10–12 ppm) due to hydrogen bonding. Compare with CDCl for apolar environments .
- pH-Dependent Shifts : Protonation of the thiazole nitrogen (pKa ~3.5) alters ring current effects, shifting adjacent protons by ±0.3 ppm. Use pH titrations with H NMR to track equilibria .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?
- Methodological Answer : Discrepancies arise from polymorphism or impurities. For example:
- High-Purity Samples : Recrystallized from ethanol yield mp 148–150°C.
- Contaminated Batches : Unpurified samples (e.g., residual PEG-400) depress mp to 135–140°C .
- Validation : Use DSC to identify polymorphic transitions and HPLC (C18 column, MeCN/HO gradient) to quantify purity (>98% required for reliable mp) .
Experimental Design Considerations
Q. What computational methods predict the reactivity of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
